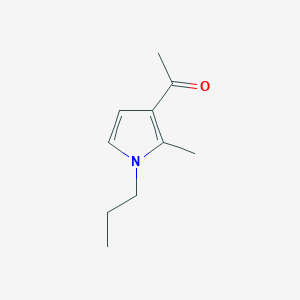

Carbamic acid, (4-chloro-2-butenyl)-, 1,1-dimethylethyl ester, (E)-(9CI)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

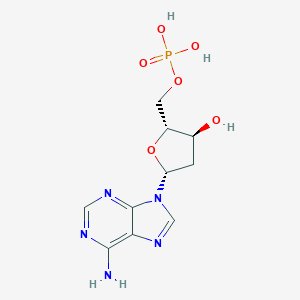

Carbamic acid, (4-chloro-2-butenyl)-, 1,1-dimethylethyl ester, (E)-(9CI) is a chemical compound with potential applications in scientific research. This compound is also known as terbuthylazine, and it belongs to the triazine family of herbicides. Terbuthylazine has been widely used as a herbicide to control weeds in various crops, including corn, soybeans, and cotton. However, recent research has shown that terbuthylazine has other potential applications in scientific research, including its use as a tool to study biochemical and physiological processes.

Wissenschaftliche Forschungsanwendungen

Pharmacological Actions of Carbamic Acid Esters

Carbamic acid esters have been studied for their pharmacological actions, showing physostigmine-like activity. A study by Aeschlimann and Reinert (1931) investigated alkyl, aryl, dialkyl, and aryl-alkyl carbamic esters of phenols for their toxicities, miotic action, and effects on intestinal peristalsis. They found that esters with both a carbamic ester group and a basic substituent exhibited strong physostigmine-action, highlighting the potential of carbamic acid esters in pharmacological applications Aeschlimann & Reinert, 1931.

Applications in Organic Synthesis

Carbamic acid esters serve as key intermediates in organic synthesis. For instance, Mullick et al. (2010) demonstrated the use of carbamic acid 2-trimethylsilylethyl ester as a novel ammonia equivalent for palladium-catalyzed amination of aryl halides, enabling the synthesis of anilines with sensitive functional groups. This showcases the versatility of carbamic acid esters in facilitating complex organic reactions Mullick et al., 2010.

Chemical Synthesis Process Development

In the development of chemical synthesis processes, carbamic acid esters have been utilized effectively. Aso and Baba (2003) reported the preparation of carbamates by alkoxycarbonylation of 2,4-tolylenediamine with various carbonates, yielding carbamates in good yields using zinc acetate as a catalyst. This research contributes to the development of more efficient and sustainable chemical synthesis processes Aso & Baba, 2003.

Prodrug Development

Carbamic acid esters have also been explored as prodrugs for dopaminergic compounds, as described by Hansen, Faarup, and Bundgaard (1991). They synthesized and evaluated various carbamic acid esters as prodrug forms to protect parent phenols against first-pass metabolism, providing insights into the design of prodrugs with improved pharmacokinetic profiles Hansen, Faarup, & Bundgaard, 1991.

Chiral Synthesis and Drug Development

The stereoselective synthesis of chiral intermediates for drug development represents another critical application of carbamic acid esters. Patel et al. (1997) demonstrated the preparation of a chiral intermediate for the total synthesis of an HIV protease inhibitor, highlighting the role of carbamic acid esters in the synthesis of biologically active molecules Patel et al., 1997.

Safety And Hazards

Eigenschaften

IUPAC Name |

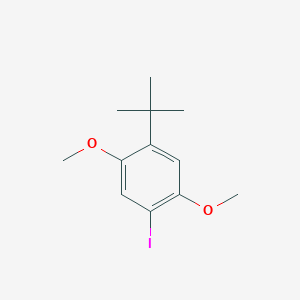

tert-butyl N-[(E)-4-chlorobut-2-enyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16ClNO2/c1-9(2,3)13-8(12)11-7-5-4-6-10/h4-5H,6-7H2,1-3H3,(H,11,12)/b5-4+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNEQBZCNASXUAW-SNAWJCMRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC=CCCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC/C=C/CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl N-[(E)-4-chlorobut-2-enyl]carbamate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(4-Amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-acetic acid](/img/structure/B52573.png)

![N-Hexadecyl-N-methyl-4-[5-methyl-3-oxo-4-[(1-phenyl-1H-tetrazol-5-yl)thiomethyl]-2,3-dihydroisoxazol-2-yl]-3-nitrobenzenesulfonamide](/img/structure/B52577.png)

![4-[2-(trans-4-Propylcyclohexyl)ethyl]cyclohexanone](/img/structure/B52578.png)